(4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, a preparation method of (4S,5R)-semiester in which cycloanhydride conducts enantioselective ring-opening with alcohol in the presence of 9-epiquininurea has been described . Another study reported a series of reactions using benzil and sodium borohydride to form the hydrobenzoin product, then the hydrobenzoin product was combined with anhydrous acetone and iron trichloride to form the product (4S-5R)-2,2-dimethyl-4,5-diphenyl-1,3-dioxolane .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For instance, the molecule of the title compound, C24H16Cl12N2O4, is generated by a crystallographic inversion centre at the midpoint of the central C—C bond . Another compound, (4S,5R)-3-tert-butoxycarbony-2-(4-anisy)-4-phenyl-5-oxazolidinecarboxylic acid, has been studied .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, (4S,5R)-3-(FMOC-VAL)-2,2,5-TRIMETHYL-OXAZOLIDINE-4-CARBOXYLIC ACID has a boiling point of 642.3±55.0 °C (Predicted), a density of 1.291, and a pKa of 2.85±0.60 (Predicted) .Safety And Hazards
Future Directions
The future directions of research on “(4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid” could involve the development of new peptidomimetics of morphiceptin, which can formally be considered as the result of the replacement of the central proline residue of this natural analgesic drug with a subunit of (1S,2R,3S,4S,5R)-2-amino-3,4,5-trihydroxycyclopentane-1-carboxylic acid . Another potential direction could be the development of redox-responsive nanoparticles for combined cancer therapy .
properties
IUPAC Name |
(4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-4-5(6(8)9)11-7(2,3)10-4/h4-5H,1-3H3,(H,8,9)/t4-,5+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLGBHQJNORDKW-UHNVWZDZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(O1)(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](OC(O1)(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid |
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